Fumonisin FP1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

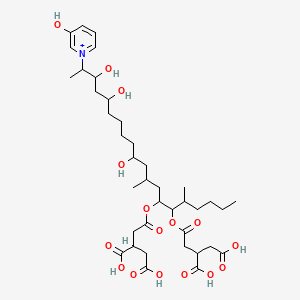

Fumonisin FP1, also known as fumonisin FP(1), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm.

化学反応の分析

Hydrolytic Reactions

Fumonisins undergo hydrolytic cleavage under alkaline conditions. For example:

-

FB1 hydrolysis : The tricarballylic acid side chains of fumonisin B1 (FB1) are cleaved to form hydrolyzed fumonisin B1 (HFB1) or aminopentol (AP1) via base-catalyzed reactions .

-

Modified forms : N-(1-deoxy-D-fructos-1-yl)-fumonisin B1 (NDF-FB1), a modified FB1, releases FB1 in vivo through hydrolysis in rats .

While FP1 is not explicitly described, analogous reactions likely apply to other fumonisin derivatives.

Enzymatic Interactions

Fumonisins competitively inhibit ceramide synthase (CerS) due to structural similarity to sphingoid bases:

-

Mechanism : The aminopentol moiety of FB1 binds to CerS’s sphinganine site, while tricarballylic acid groups interact with the fatty acyl-CoA binding site .

-

Acylation : Hydrolyzed FB1 (AP1) acts as a CerS substrate, forming N-palmitoyl-AP1, a potent CerS inhibitor .

This suggests FP1 may similarly disrupt sphingolipid metabolism if structurally analogous.

Detoxification Strategies

Studies on FB1 detoxification provide insights into potential reactions involving FP1:

-

Thermal treatment : Protocatechuic acid (PCA) removes 71.43% of FB1 at 80°C for 2 hours .

-

Binding agents : Anti-FB1 monoclonal antibodies reduce toxicity by 25.9% in embryonated eggs .

These methods could theoretically extend to FP1, though experimental validation is needed.

Structural Modifications

Key structural features influencing fumonisin reactivity include:

| Feature | Role in Reactivity |

|---|---|

| Tricarballylic acid groups | Participate in hydrolysis and metal chelation . |

| Aminopentol backbone | Mimics sphingoid bases, enabling enzyme inhibition . |

FP1’s reactivity would depend on its functional groups and backbone structure.

Research Gaps

No peer-reviewed studies directly address FP1’s chemical reactions. Current knowledge relies on extrapolation from FB1 and its derivatives. Future work should:

-

Characterize FP1’s stability under varying pH/temperature.

-

Evaluate its interaction with detoxifying agents (e.g., PCA).

-

Assess enzymatic kinetics with CerS homologs.

特性

CAS番号 |

182063-58-7 |

|---|---|

分子式 |

C39H62NO16+ |

分子量 |

800.9 g/mol |

IUPAC名 |

2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C39H61NO16/c1-5-6-10-24(3)37(56-36(50)20-27(39(53)54)18-34(47)48)32(55-35(49)19-26(38(51)52)17-33(45)46)16-23(2)15-28(41)11-7-8-12-29(42)21-31(44)25(4)40-14-9-13-30(43)22-40/h9,13-14,22-29,31-32,37,41-42,44H,5-8,10-12,15-21H2,1-4H3,(H4-,43,45,46,47,48,51,52,53,54)/p+1 |

InChIキー |

PUBXIIADYBXHSN-UHFFFAOYSA-O |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

正規SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

同義語 |

fumonisin FP(1) fumonisin FP1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。